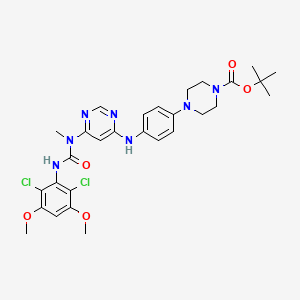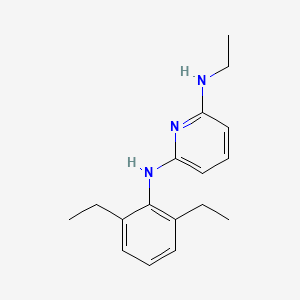
PptT-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PptT-IN-4: is a compound known for its inhibitory activity against the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is crucial for the survival and virulence of Mycobacterium tuberculosis, making this compound a promising candidate for antimycobacterial therapy . The compound exhibits an IC50 of 0.71 μM and demonstrates significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 42 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PptT-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the compound .
化学反应分析
Types of Reactions
PptT-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
科学研究应用
PptT-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on Mycobacterium tuberculosis to understand its survival mechanisms and develop new treatments.
Medicine: Potential therapeutic agent for treating tuberculosis due to its inhibitory activity against PptT.
Industry: Could be used in the development of new drugs and therapeutic agents targeting bacterial infections
作用机制
PptT-IN-4 exerts its effects by inhibiting the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is involved in the post-translational modification of proteins, specifically the transfer of the phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier proteins. This modification is essential for the activity of fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases, which are crucial for the synthesis of complex mycobacterial lipids .
相似化合物的比较
PptT-IN-4 is unique in its specific inhibitory activity against PptT. Similar compounds include:
AU 8918: Another PptT inhibitor with a different chemical structure.
MRS1845: A calcium channel inhibitor with some overlapping biological activities.
ω-Conotoxin FVIA: A peptide toxin that inhibits calcium channels
These compounds share some similarities in their inhibitory activities but differ in their specific targets and chemical structures, highlighting the uniqueness of this compound in its specific inhibition of PptT.
属性
分子式 |
C17H23N3 |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
6-N-(2,6-diethylphenyl)-2-N-ethylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H23N3/c1-4-13-9-7-10-14(5-2)17(13)20-16-12-8-11-15(19-16)18-6-3/h7-12H,4-6H2,1-3H3,(H2,18,19,20) |
InChI 键 |
INMRKBDZTKEPHM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC2=CC=CC(=N2)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


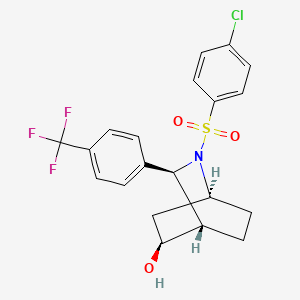
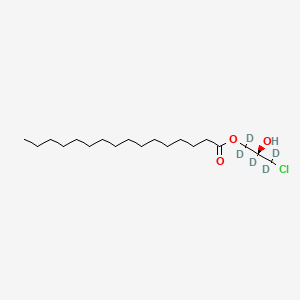
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
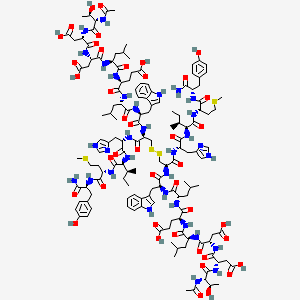
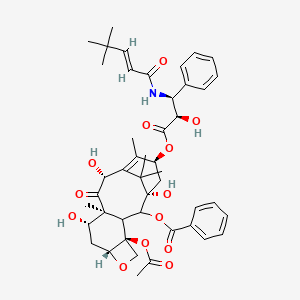

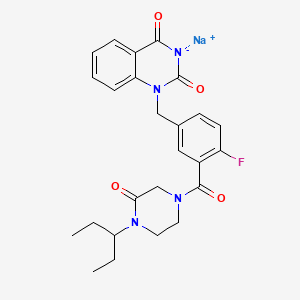
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
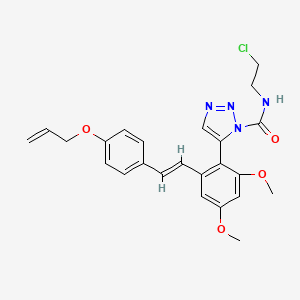
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

